5,6-Dihydroxy-8-aminoquinoline

Overview

Description

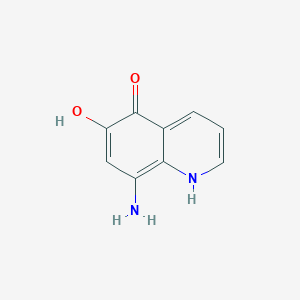

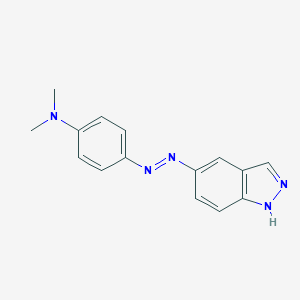

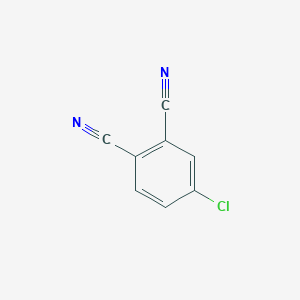

5,6-Dihydroxy-8-aminoquinoline is a metabolite of the antimalarial drug primaquine . It belongs to the class of 8-aminoquinolines, which are effective against the liver stages of Plasmodium infections . The 8-aminoquinolines have a long history, being the first chemotype of synthetic antimalarials .

Chemical Reactions Analysis

The three metabolites of primaquine, including 5,6-Dihydroxy-8-aminoquinoline, readily oxidize under physiological conditions, forming hydrogen peroxide and the corresponding quinone-imine derivatives as the main products . These metabolites are believed to generate oxygen-active species responsible for the toxicity of parasite and host cells .Scientific Research Applications

1. Antimalarial Applications

8-Aminoquinolines (8-AQs), including 5,6-Dihydroxy-8-aminoquinoline, are critically important in treating malaria, especially latent forms caused by Plasmodium species. They have a unique role in targeting liver stages of the malaria parasite, offering potential for radical cure and prevention of relapse in malaria cases (Baird, 2019; Waters & Edstein, 2011).

2. Biochemical and Pharmacological Properties

5,6-Dihydroxy-8-aminoquinoline and its analogs have been studied for their interactions with enzymes like monoamine oxidases (MAO). For example, 5-phenoxy 8-aminoquinoline analogs are potent inhibitors of MAO-A and MAO-B, indicating their potential for optimized metabolic stability and therapeutic value (Chaurasiya et al., 2012; Chaurasiya et al., 2021).

3. Hematological Toxicity and Safety

A major concern with 8-AQs is their potential to induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This aspect is crucial in the safe clinical deployment of these drugs, as the hemolytic toxicity can significantly limit their use (von Seidlein et al., 2013; Myint et al., 2011).

4. Development of New Derivatives

Research is ongoing to develop new derivatives of 8-AQs, aiming to improve their therapeutic index by reducing toxicity while maintaining or enhancing their efficacy against diseases like malaria (Nanayakkara et al., 2008; Leven et al., 2019).

5. Diverse Applications in Chemosensing and Antibacterial Activities

8-AQs, including 5,6-Dihydroxy-8-aminoquinoline, are explored for their potential in chemosensing, such as detecting metal ions, and as antibacterial agents. These applications showcase the versatility of 8-AQ compounds in various scientific fields (Li et al., 2014; Phopin et al., 2016).

Safety and Hazards

properties

IUPAC Name |

8-aminoquinoline-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYJUNNNRNSMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938746 | |

| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxy-8-aminoquinoline | |

CAS RN |

17605-92-4 | |

| Record name | 5,6-Dihydroxy-8-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)